molecular formula C10H11ClN2O3 B14005425 O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide

O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide

Cat. No.: B14005425
M. Wt: 242.66 g/mol
InChI Key: DGYVBCKVONEHNV-UHFFFAOYSA-N
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Description

O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide is an organic compound that features a methoxybenzoyl group attached to a chloroethanehydroximamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide typically involves the reaction of 4-methoxybenzoyl chloride with 2-chloroethanehydroximamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids and amines .

Scientific Research Applications

O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O1-(4-methoxybenzoyl)-2-chloroethanehydroximamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

IUPAC Name

[(1-amino-2-chloroethylidene)amino] 4-methoxybenzoate

InChI

InChI=1S/C10H11ClN2O3/c1-15-8-4-2-7(3-5-8)10(14)16-13-9(12)6-11/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

DGYVBCKVONEHNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=C(CCl)N

Origin of Product

United States

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